Luteolin 3'-glucoside

Description

Properties

CAS No. |

5154-41-6 |

|---|---|

Molecular Formula |

C21H20O11 |

Molecular Weight |

448.4 g/mol |

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-14-3-8(1-2-10(14)24)13-6-12(26)17-11(25)4-9(23)5-15(17)30-13/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1 |

InChI Key |

VNTMXJLNIJFLIF-QNDFHXLGSA-N |

Canonical SMILES |

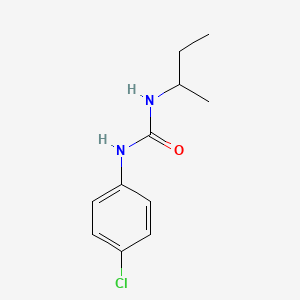

CCC(C)NC(=O)NC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Natural Sources of Luteolin 3'-O-Glucoside: A Technical Guide for Isolation and Application

Topic: Natural Sources and Isolation of Luteolin 3'-O-Glucoside (Dracocephaloside) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Luteolin 3'-O-glucoside (CAS: 5154-41-6), often referred to as Dracocephaloside , is a rare flavone glycoside distinct from the ubiquitous Luteolin 7-O-glucoside (Cynaroside). While the 7-O-isomer is abundant in celery and artichoke, the 3'-O-isomer possesses unique pharmacokinetics due to the glycosylation on the B-ring, influencing its metabolic stability and interaction with kinase domains.

This guide provides a rigorous analysis of the natural reservoirs of Luteolin 3'-O-glucoside, focusing on the genus Dracocephalum as the primary industrial source. It details validated extraction protocols, biosynthetic pathways, and analytical differentiation strategies required for high-purity isolation in drug discovery workflows.

Chemical Identity & Structural Nuances

To ensure scientific integrity, one must distinguish Luteolin 3'-O-glucoside from its structural isomers. Luteolin is a flavone, lacking a hydroxyl group at the C3 position (characteristic of flavonols like Quercetin).[1] Therefore, references to "Luteolin 3-glucoside" in literature are often erroneous or refer to C-glycosides.

-

Aglycone: Luteolin (3',4',5,7-tetrahydroxyflavone)[2][3][4][5]

-

Target Molecule: Luteolin 3'-O-β-D-glucopyranoside

-

Key Structural Feature: The glucose moiety is attached to the 3'-hydroxyl group on the B-ring , rather than the 7-hydroxyl on the A-ring.

| Feature | Luteolin 7-O-glucoside (Cynaroside) | Luteolin 3'-O-glucoside (Dracocephaloside) |

| Substitution Site | A-Ring (C7) | B-Ring (C3') |

| Polarity | High | Moderate-High |

| Abundance | Ubiquitous (Celery, Artichoke) | Rare / Genus-Specific |

| Primary Source | Cynara scolymus | Dracocephalum spp., Reseda luteola |

Botanical Sources and Distribution[3][6][7][8]

Primary Source: The Genus Dracocephalum (Lamiaceae)

The most authoritative source for high-yield isolation is the genus Dracocephalum (Dragonhead). Chemotaxonomic profiling identifies this genus as a "super-producer" of B-ring substituted flavones.

-

Dracocephalum lindbergii: Recent phytochemical studies (2024-2025) identify flavonoid-rich fractions of this plant as containing significant quantities of Luteolin 3'-O-glucoside, co-occurring with Apigenin glycosides.

-

Dracocephalum kotschyi: Studies indicate that salinity stress (NaCl) can upregulate the biosynthesis of luteolin glycosides in this species, making it a candidate for controlled environment agriculture (CEA) to maximize yield.

-

Dracocephalum moldavica: A traditional medicinal plant where this glycoside acts as a marker compound.

Secondary Sources

-

Reseda luteola (Weld): Historically used as a dye.[6][7] While Luteolin-7-O-glucoside is the dominant flavonoid, the 3'-glucoside and 3',7-diglucoside are consistently present in the aerial parts.

-

Paeonia clusii (Paeoniaceae): Methanolic extracts of seeds have yielded Luteolin 3'-O-glucoside (approx.[8][9] 0.33–0.69 mg/g dry weight).[8][9]

-

Phlomis spp.: Identified in specific species within the Lamiaceae family, often requiring advanced separation from the 7-O-rutinoside.

Biosynthesis and Biotransformation

Understanding the enzymatic origin is critical for synthetic biology applications. The specific regioselectivity is governed by UDP-dependent glycosyltransferases (UGTs).

Enzymatic Pathway

In plants, the enzyme flavonoid 3'-O-glucosyltransferase catalyzes the transfer of glucose from UDP-glucose to the 3'-OH position. This is distinct from the 7-O-glucosyltransferase (Ubiquitous).

Microbial Biotransformation (Biotech Source)

For scalable drug development, extraction from wild plants may be inconsistent. Biotransformation offers a controlled alternative.

-

Strain: Bacillus cereus A46.[5]

-

Mechanism: Regioselective glycosylation in hydrophilic organic solvents (e.g., 20% DMSO).[5]

-

Yield: High conversion rates (>90%) have been achieved, producing a mixture where 3'-O-glucoside is a major product alongside the 7-O-isomer.[5][11]

Figure 1: Divergent biosynthetic pathways for Luteolin glycosides. The 3'-O-glucoside pathway requires specific regioselective enzymes found in Dracocephalum or engineered bacterial strains.

Extraction and Isolation Protocol

Objective: Isolate high-purity Luteolin 3'-O-glucoside from Dracocephalum aerial parts. Challenge: Separation from the structurally similar Luteolin 7-O-glucoside.

Protocol Workflow

-

Pre-treatment: Air-dry aerial parts of D. lindbergii or D. moldavica and pulverize to a fine powder (40 mesh).

-

Extraction:

-

Solvent: 70-80% Ethanol or Methanol (aq).

-

Method: Ultrasound-Assisted Extraction (UAE) or Maceration (24h).

-

Ratio: 1:20 (w/v).

-

-

Fractionation (Critical Step):

-

Concentrate crude extract under reduced pressure.

-

Suspend in water and partition sequentially with n-Hexane (remove lipids), Chloroform (remove pigments), and Ethyl Acetate.

-

Target Fraction: The Ethyl Acetate or n-Butanol fraction typically contains the flavonoid glycosides.

-

-

Purification (Chromatography):

-

Stationary Phase: Polyamide Column (ideal for separating glycosides based on hydrogen bonding).

-

Elution: Water -> Ethanol gradient. Luteolin 3'-glucoside typically elutes after the 7-glucoside due to differences in B-ring polarity.

-

Polishing: Sephadex LH-20 (Methanol elution) for final cleanup.

-

Analytical Validation (HPLC-MS/MS)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[10]

-

Differentiation:

-

Retention Time: 3'-O-glucoside generally elutes after 7-O-glucoside on C18 columns due to the exposed 7-OH group interacting less with the stationary phase than the 3'-OH.

-

UV Spectrum: Band I (B-ring absorbance) will show a hypsochromic shift (blue shift) compared to the aglycone, confirming B-ring substitution.

-

Figure 2: Optimized extraction workflow for isolating Luteolin 3'-O-glucoside from plant biomass.

Pharmacological Relevance in Drug Development

Researchers target Luteolin 3'-O-glucoside for its specific bioactivity profile, which differs from the aglycone.

-

Hypertension: Fractions rich in Luteolin 3'-O-glucoside from D. lindbergii have demonstrated significant vasorelaxant effects (reducing systolic pressure by up to 42% in rat models), outperforming standard calcium channel blockers in specific assays.

-

Solubility & Bioavailability: The glucosylation at the 3' position significantly enhances water solubility compared to Luteolin, potentially improving oral bioavailability while retaining the antioxidant capacity of the 7-OH group.

-

Metabolic Stability: Blocking the 3'-OH group protects the molecule from rapid Phase II metabolism (glucuronidation/sulfation) at that specific site, potentially extending its half-life.

References

-

Pezeshki, Z., et al. (2025). Luteolin-Rich Fraction from Dracocephalum lindbergii: Promising Agent for Hypertension Treatment.[12][13] International Journal of Preventive Medicine.[12][14] Link

-

Chinou, I. & Harvala, C. (1997). Luteolin glycosides from Paeonia clusii seeds. Phytochemistry.[1][4][5][15][8][11][12][13][14]

-

Wu, X., et al. (2022). Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides. RSC Advances. Link

-

Cristea, D., et al. (2003). Identification and quantitative HPLC analysis of the main flavonoids present in weld (Reseda luteola L.). Dyes and Pigments. Link

-

BenchChem. Quantitative Analysis of Luteolin-4'-O-glucoside / 3'-O-glucoside using HPLC-MS/MS. Application Note. Link

Sources

- 1. Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Novel extraction techniques and pharmaceutical activities of luteolin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03300C [pubs.rsc.org]

- 6. journals.uc.edu [journals.uc.edu]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Occurrence of Luteolin in the Greek Flora, Isolation of Luteolin and Its Action for the Treatment of Periodontal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Regioselective synthesis of plant (iso)flavone glycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Luteolin-Rich Fraction from Dracocephalum lindbergii: Promising Agent for Hypertension Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Luteolin-Rich Fraction from Dracocephalum lindbergii: Promising Agent for Hypertension Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Engineering the Luteolin 3'-Glucoside Biosynthesis Pathway: Mechanistic Insights and Bioproduction Protocols

Executive Summary

Luteolin is a ubiquitous plant flavonoid renowned for its potent chemopreventive, anti-inflammatory, and antioxidant properties. However, in its aglycone form, luteolin exhibits poor aqueous solubility and rapid mammalian clearance, severely limiting its clinical efficacy. Plants have evolved a sophisticated enzymatic solution to this problem: regioselective glycosylation. By appending a sugar moiety specifically to the 3'-hydroxyl group of the B-ring, plants synthesize luteolin 3'-O-glucoside —a highly stable, soluble, and bioavailable metabolite.

This whitepaper provides an in-depth technical analysis of the luteolin 3'-glucoside biosynthesis pathway. Designed for researchers and drug development professionals, it deconstructs the core phenylpropanoid-to-flavone metabolic flux, details the mechanistic action of specialized UDP-glycosyltransferases (UGTs), and establishes self-validating experimental protocols for the heterologous production and quantification of this high-value compound.

The Molecular Architecture of Luteolin Biosynthesis

The de novo biosynthesis of luteolin is a multi-enzyme cascade that branches from the central phenylpropanoid pathway, a highly conserved metabolic route in higher plants (1[1]).

-

Phenylpropanoid Activation: The pathway initiates with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid. This intermediate is subsequently hydroxylated by cinnamate 4-hydroxylase (C4H) and ligated to Coenzyme A by 4-coumarate:CoA ligase (4CL) to generate the activated thioester, p-coumaroyl-CoA (2[2]).

-

Flavanone Scaffold Assembly: Chalcone synthase (CHS), a specialized type III polyketide synthase, catalyzes the iterative condensation of one p-coumaroyl-CoA molecule with three malonyl-CoA molecules to form naringenin chalcone. Chalcone isomerase (CHI) then drives the stereospecific ring closure, yielding the central flavanone intermediate, naringenin (1[1]).

-

Flavone Divergence (The Luteolin Branch): The oxidation of naringenin to luteolin occurs via two parallel enzymatic routes, depending on the specific plant species' metabolic flux:

-

Route A: Naringenin is first hydroxylated at the 3' position by flavonoid 3'-hydroxylase (F3'H) to form eriodictyol. Eriodictyol is then desaturated between C2 and C3 by flavone synthase (FNS) to yield luteolin (1[1]).

-

Route B: Naringenin is directly desaturated by FNS to form apigenin, which subsequently acts as the substrate for F3'H to generate luteolin (3[3]).

-

Luteolin 3'-O-glucoside biosynthesis pathway from L-phenylalanine in plants.

Regioselective 3'-O-Glycosylation: The UGT Mechanism

While 7-O-glycosylation is highly common among flavonoids, 3'-O-glycosylation requires strict spatial orientation of the B-ring within the enzyme's active pocket. This terminal step is catalyzed by specialized Family 1 UDP-glycosyltransferases (UGTs).

Recent transcriptomic discoveries in Carthamus tinctorius (safflower) have identified UGT95A2 , an enzyme exhibiting profound regioselectivity for the ortho-hydroxyl groups on the B-ring of flavonoids (4[4]). Mechanistically, specific amino acid residues (such as E328) act as catalytic bases to deprotonate the 3'-hydroxyl group of luteolin, facilitating a nucleophilic attack on the C1 position of the UDP-glucose donor (4[4]).

To accurately track and validate this biotransformation in vitro, specific analytical metrics must be established. Table 1 summarizes the quantitative parameters used to validate UGT95A2 activity against various flavonoid substrates.

Table 1: Representative Analytical Metrics for UGT95A2-Mediated Glycosylation Validation

| Parameter | Luteolin (3'-O-glycosylation) | Quercetin (3'-O-glycosylation) | Apigenin (7-O-glycosylation) |

| Substrate Conversion Yield | >85% | 72% | <10% (Non-preferred) |

| Optimal Assay pH | 7.5 - 7.8 | 7.5 - 7.8 | N/A |

| Precursor Ion (ESI- mode) | m/z 447 [M-H]⁻ | m/z 463 [M-H]⁻ | m/z 431[M-H]⁻ |

| Primary MS/MS Fragment | m/z 285 (-162 Da) | m/z 301 (-162 Da) | m/z 269 (-162 Da) |

Self-Validating Experimental Methodologies

Engineering and characterizing this pathway requires strict adherence to self-validating protocols. As an application scientist, it is critical to implement internal checkpoints that distinguish true enzymatic glycosylation from background artifacts or spontaneous degradation.

Self-validating experimental workflow for UGT enzyme characterization.

Protocol 1: Heterologous Expression and Isolation of UGT95A2

Causality: Recombinant expression of plant UGTs in E. coli frequently results in misfolded inclusion bodies. We deliberately lower the induction temperature to kinetically slow translation, allowing chaperone proteins adequate time to fold the complex UGT structure.

-

Transformation: Transform E. coli BL21(DE3) cells with a pET28a expression vector containing the UGT95A2 gene (N-terminal His₆-tag). Grow in LB medium (50 µg/mL kanamycin) at 37°C until OD₆₀₀ reaches 0.6.

-

Cold Induction: Add 0.5 mM IPTG. Crucial Step: Immediately shift the incubator temperature to 16°C and culture for 18 hours.

-

Purification: Harvest and lyse cells via sonication in binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Purify the soluble fraction using Ni-NTA affinity chromatography. Elute with 250 mM imidazole.

-

Validation Checkpoint: Run the eluate on a 10% SDS-PAGE gel. A distinct band at ~50 kDa confirms successful soluble expression. Dialyze the protein immediately against 50 mM Tris-HCl (pH 7.5) to remove imidazole, which acts as a competitive inhibitor in downstream assays.

Protocol 2: In Vitro 3'-O-Glycosylation Assay

Causality: The assay must mimic the physiological pH of the plant cytosol and provide a molar excess of the UDP-glucose donor to drive the reaction kinetics forward (5[5]).

-

Reaction Mixture: In a 100 µL total volume, combine 50 mM Tris-HCl (pH 7.5), 2 mM UDP-glucose, 100 µM luteolin (dissolved in DMSO; ensure final DMSO concentration is <5% to prevent enzyme denaturation), and 1 µg of purified UGT95A2.

-

Incubation: Incubate the mixture at 30°C for 30 minutes.

-

Termination: Quench the reaction by adding 100 µL of ice-cold methanol. This instantly denatures the UGT and precipitates the protein, leaving the small-molecule metabolites in the supernatant. Centrifuge at 12,000 × g for 10 minutes.

-

Validation Checkpoint: Always run a parallel negative control using heat-denatured (boiled) enzyme. This rules out spontaneous chemical glycosylation or background contamination.

Protocol 3: HPLC-ESI-MS/MS Quantification

Causality: Positional isomers (e.g., luteolin 7-O-glucoside vs. 3'-O-glucoside) possess identical precursor masses (m/z 447). Chromatographic separation combined with specific MS/MS fragmentation patterns is mandatory to definitively confirm the 3'-O linkage (6[6], 7[7]).

-

Chromatography: Inject 10 µL of the supernatant onto a C18 reverse-phase column. Utilize a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). The 3'-O-glucoside will elute earlier than the aglycone due to the increased polarity conferred by the glucose moiety.

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI⁻) mode. Isolate the precursor ion m/z 447.

-

Fragmentation: Apply a collision energy of 20-30 eV. The neutral loss of the glucose moiety (-162 Da) yields the dominant product ion m/z 285 (luteolin aglycone).

-

Validation Checkpoint: Spike the analytical sample with a known concentration of an internal standard (e.g., apigenin) prior to extraction. This normalizes extraction efficiency variations and accounts for matrix-induced ionization suppression.

Therapeutic Implications and Drug Development

The biotransformation of luteolin to luteolin 3'-O-glucoside fundamentally alters its pharmacokinetic profile. In mammalian systems, free luteolin is rapidly metabolized and deactivated by intestinal UGTs and catechol-O-methyltransferases (COMTs) (6[6]). By pre-glycosylating the reactive ortho-hydroxyl group at the 3'-position, the molecule is protected during initial gastric transit. Intestinal microflora, such as Eubacterium ramulus, can later cleave this bond to release the active aglycone locally in the lower intestine, acting as a natural prodrug delivery system (8[8]).

Furthermore, the elucidation of this pathway allows for the metabolic engineering of microbial cell factories (such as Streptomyces albus). By introducing the complete PAL-to-UGT gene cassette into these microbes, the pharmaceutical industry can achieve scalable, de novo bioproduction of luteolin 3'-O-glucoside, bypassing the low yields and environmental dependencies of traditional plant extraction (2[2]).

References

- luteolin biosynthesis | Pathway - PubChem - NIH Source: NIH PubChem URL

- Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC Source: NIH URL

- De Novo Biosynthesis of Apigenin, Luteolin, and Eriodictyol in the Actinomycete Streptomyces albus...

- Distribution of luteolin compounds in the plant kingdom...

- Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases...

- Functional analysis and molecular characterization of UGT95A2...

- Degradation of Quercetin and Luteolin by Eubacterium ramulus Source: ResearchGate URL

- An Integrative Approach to the Flavonoid Profile in Some Plants' Parts of the Annona Genus Source: MDPI URL

- Purification and Characterization of UDP-Glucose: Curcumin Glucoside 1,6-Glucosyltransferase...

Sources

- 1. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. De Novo Biosynthesis of Apigenin, Luteolin, and Eriodictyol in the Actinomycete Streptomyces albus and Production Improvement by Feeding and Spore Conditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. luteolin: Topics by Science.gov [science.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Chemical Structure and Properties of Luteolin 3'-Glucoside: A Technical Guide

Executive Summary

Luteolin 3'-glucoside , chemically distinct as Dracocephaloside (CAS: 5154-41-6), is a flavonoid O-glycoside where the glucose moiety is attached to the 3'-hydroxyl group of the B-ring.[1] Unlike its more ubiquitous isomer Luteolin-7-O-glucoside (Cynaroside), the 3'-glucoside exhibits a unique pharmacological profile driven by the masking of the B-ring catechol system.[1]

This guide provides a comprehensive technical analysis of Luteolin 3'-glucoside, focusing on its physiochemical properties, specific biosynthetic origins in Dracocephalum species, and its emerging role as a high-affinity ACE2 inhibitor. It is designed for researchers requiring actionable protocols for extraction, quantification, and mechanistic evaluation.

Chemical Identity & Physiochemical Properties[2][3][4][5]

Structural Architecture

The core structure consists of the flavone backbone (2-phenylchromen-4-one) with hydroxyl substitutions at positions 5, 7, 3', and 4'. In Luteolin 3'-glucoside, the 3'-OH is glycosylated.[1] This structural modification is critical; the 3',4'-dihydroxy (catechol) moiety is typically the center of antioxidant activity for luteolin. Glycosylation here alters its redox potential and solubility profile compared to the aglycone.

| Property | Data |

| Common Name | Luteolin 3'-glucoside; Dracocephaloside |

| IUPAC Name | 2-[3-(β-D-glucopyranosyloxy)-4-hydroxyphenyl]-5,7-dihydroxy-4H-chromen-4-one |

| CAS Number | 5154-41-6 |

| Molecular Formula | C₂₁H₂₀O₁₁ |

| Molecular Weight | 448.38 g/mol |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (improved over aglycone) |

| pKa | ~6.5 (related to 7-OH), B-ring acidity modulated by glycosylation |

| Appearance | Yellow crystalline powder |

Isomeric Distinction

Researchers must distinguish this compound from other luteolin glycosides to ensure reproducibility.[1]

-

Luteolin 7-O-glucoside (Cynaroside): Glucose at A-ring (Position 7).[1] Most common.[1]

-

Luteolin 4'-O-glucoside: Glucose at B-ring (Position 4').[1][2]

-

Luteolin 3'-glucoside (Dracocephaloside): Glucose at B-ring (Position 3').[1] Target of this guide.

Biosynthesis & Natural Sources[1][8]

Botanical Sources

While less common than Cynaroside, Luteolin 3'-glucoside is a chemotaxonomic marker for specific genera.

-

Dracocephalum moldavica (Moldavian Dragonhead): The primary commercial and research source.[1]

-

Callicarpa nudiflora: Used in Traditional Chinese Medicine (TCM); contains Dracocephaloside as a major bioactive marker.[1]

-

Podocarpus nivalis: Identified in gymnosperms, suggesting an ancient biosynthetic conservation.

-

Salvia officinalis (Sage): Present in minor quantities alongside 7-O-glucuronides.[1][3]

Enzymatic Biosynthesis

The synthesis is mediated by specific UDP-dependent glycosyltransferases (UGTs) that exhibit regioselectivity for the B-ring.[1]

-

Enzyme: Flavonoid 3'-O-glucosyltransferase (distinct from the 7-O-UGT).[1]

-

Mechanism: Transfer of glucose from UDP-glucose to the 3'-OH position.[1]

Pharmacological Mechanisms[11][12][13]

ACE2 Inhibition & Antiviral Potential

Recent molecular docking studies have highlighted Luteolin 3'-glucoside as a potent inhibitor of Angiotensin-Converting Enzyme 2 (ACE2), the entry receptor for SARS-CoV-2.[1]

-

Key Residues: Forms hydrogen bonds with His378, His401, and Glu402 in the ACE2 active site.

-

Significance: By occupying the viral spike protein binding domain, it theoretically prevents viral entry, a mechanism distinct from direct viral replication inhibition.

Anti-Inflammatory Signaling (NF-κB)

Despite the blocked 3'-OH, the compound retains significant anti-inflammatory activity, likely through intracellular hydrolysis or direct interaction with kinase domains.

-

Pathway: Inhibits the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB.

-

Outcome: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[1]

Pharmacokinetics (ADME)

-

Absorption: Rapidly absorbed in rat models with a Tmax of ~25 minutes .[6]

-

Bioavailability: Unlike many glycosides that require hydrolysis before absorption, "Dracocephaloside" has been detected intact in plasma, suggesting it may utilize SGLT1 or GLUT transporters, or pass via paracellular transport before hepatic metabolism.

-

Elimination: Rapid clearance, necessitating frequent dosing or controlled-release formulations for therapeutic efficacy.

Mechanistic Pathway Diagram

The following diagram illustrates the dual-action mechanism: extracellular ACE2 blockade and intracellular inflammatory modulation.[1]

Figure 1: Dual mechanism of action showing extracellular ACE2 inhibition and intracellular NF-κB pathway modulation.[1]

Experimental Protocols

Extraction from Dracocephalum moldavica

This protocol maximizes yield while preventing thermal degradation of the glycosidic bond.

Reagents: Methanol (HPLC grade), Formic Acid, Deionized Water.

-

Preparation: Dry aerial parts of D. moldavica at 40°C and grind to a fine powder (mesh size 60).

-

Defatting (Optional): Macerate with n-hexane for 2 hours to remove lipids/chlorophyll. Discard hexane.[1]

-

Extraction:

-

Purification: Filter supernatant through a 0.45 µm PTFE membrane.

-

Concentration: Rotary evaporate at <50°C to obtain crude extract.

Analytical Quantification (HPLC-MS/MS)

To distinguish the 3'-glucoside from the 7-glucoside, a gradient elution on a C18 column is required.[1]

System: Agilent 1290 Infinity II or equivalent UHPLC. Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm).

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 0-2 min: 5% B; 2-10 min: 5%→40% B; 10-12 min: 40%→95% B |

| Detection (UV) | 350 nm (Band I), 254 nm (Band II) |

| MS Transition | m/z 447.1 → 285.0 (Loss of glucoside, Negative Mode) |

Note: The 3'-glucoside typically elutes after the 7-glucoside due to the slightly lower polarity of the B-ring substitution compared to the A-ring.[1]

Extraction & Analysis Workflow

Figure 2: Optimized workflow for the isolation and quantification of Luteolin 3'-glucoside.

References

-

PubChem. (n.d.).[1][5] Luteolin 3'-glucoside | C21H20O11.[1][5] National Library of Medicine.[1] Retrieved from [Link][1]

-

FooDB. (n.d.).[1] Luteolin 7-glucoside 3'-glucuronide (FDB001677).[1] (Note: Reference for structural context of 3'-substitutions). Retrieved from [Link][1]

-

ScienceBiology. (2023).[1][5] Potential Inhibition of ACE2 Membrane Protein by Flavone Glycosides for Blocking Entrance of SARS-CoV-2.[1][5] Retrieved from [Link]

-

Pharmacognosy Magazine. (2015). Simultaneous determination of four active components in rat plasma by ultra-high performance liquid chromatography tandem-mass spectrometry.... Retrieved from [Link][1]

-

RSC Advances. (2022). Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides. Royal Society of Chemistry.[1][7] Retrieved from [Link]

-

MDPI. (2023).[1] Valorisation of Three Underutilised Native Australian Plants: Phenolic and Organic Acid Profiles. Retrieved from [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic synthesis of α-flavone glucoside via regioselective transglucosylation by amylosucrase from Deinococcus geothermalis | PLOS One [journals.plos.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. sciencebiology.org [sciencebiology.org]

- 6. phcog.com [phcog.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profiling of Luteolin 3'-O-Glucoside (Dracocephaloside): A Technical Guide

Audience: Researchers, Analytical Chemists, and Drug Development Scientists. Context: Structural elucidation and validation of flavonoid regioisomers.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

Luteolin 3'-O-glucoside (CAS: 5154-41-6), also known as Dracocephaloside , is a bioactive flavonoid glycoside found in Dracocephalum, Thymus, and Lonicera species.[1] While its aglycone, Luteolin, is ubiquitous, the specific glycosylation at the 3'-position (B-ring) confers distinct solubility and pharmacokinetic properties compared to the more common Luteolin 7-O-glucoside (Cynaroside) or Luteolin 4'-O-glucoside.

Accurate identification is critical because mass spectrometry alone cannot distinguish between these regioisomers (isobars). This guide provides a definitive spectroscopic framework combining High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) to unambiguously identify Luteolin 3'-O-glucoside.

Structural Characterization Strategy

The identification workflow relies on a "Subtract and Correlate" logic:

-

Mass Spectrometry: Establishes the molecular formula (

) and confirms the loss of a hexose moiety. -

1H NMR: Identifies the flavonoid skeleton and the presence of a

-glucopyranosyl unit. -

HMBC (Heteronuclear Multiple Bond Correlation): The "Gold Standard" step. It validates the linkage by showing a correlation between the anomeric proton of the glucose and the C-3' carbon of the aglycone.

Visualization: Isolation & Identification Workflow

Caption: Workflow for the isolation and structural validation of Luteolin 3'-O-glucoside, highlighting the critical decision point for regioisomer differentiation.

Mass Spectrometry Profiling

Mass spectrometry provides the first tier of evidence. Luteolin 3'-O-glucoside follows the characteristic fragmentation of O-glycosyl flavonoids.

Instrument Parameters (Recommended):

-

Ionization: ESI (Electrospray Ionization), Negative Mode (preferred for flavonoids).

-

Collision Energy: 20–40 eV for MS/MS fragmentation.

Quantitative MS Data:

| Parameter | Value | Interpretation |

| Molecular Formula | ||

| Monoisotopic Mass | 448.1006 Da | |

| [M-H]⁻ Ion | m/z 447.09 | Deprotonated molecular ion. |

| [M+H]⁺ Ion | m/z 449.11 | Protonated molecular ion. |

| Major Fragment (MS²) | m/z 285.04 | [Aglycone-H]⁻. Loss of 162 Da (Hexose/Glucose). |

| RDA Fragments | m/z 151, 133 | Retro-Diels-Alder cleavage of the C-ring (Diagnostic for Luteolin skeleton). |

Differentiation Note: MS data cannot distinguish Luteolin 3'-O-glucoside from Luteolin 7-O-glucoside or Luteolin 4'-O-glucoside, as all share the same mass and similar fragmentation patterns. NMR is required for this distinction.

NMR Spectroscopy Data

The NMR analysis must be performed in DMSO-

1H NMR Chemical Shifts (DMSO- , 500 MHz)

The spectrum consists of two distinct regions: the Aglycone (Flavonoid) region and the Sugar (Glucoside) region.

| Position | Proton ( | Multiplicity ( | Assignment Logic |

| 6 | 6.18 - 6.22 | d ( | A-ring (meta-coupling with H-8). |

| 8 | 6.44 - 6.48 | d ( | A-ring (meta-coupling with H-6). |

| 3 | 6.67 - 6.75 | s | C-ring (characteristic singlet for flavones). |

| 2' | 7.45 - 7.55 | d ( | B-ring (ortho to 3'-position). |

| 5' | 6.90 - 7.00 | d ( | B-ring (ortho to 4'-OH). |

| 6' | 7.40 - 7.50 | dd ( | B-ring. |

| 1'' | ~5.05 | d ( | Anomeric Proton. Large coupling constant confirms |

| Sugar H | 3.10 - 3.70 | m | Remaining glucose protons (H-2'' to H-6''). |

| 5-OH | ~12.90 | s | Chelated hydroxyl (often visible in DMSO). |

13C NMR Chemical Shifts (DMSO- , 125 MHz)

| Position | Carbon ( | Type |

| 2 | 164.0 | C=C-O |

| 3 | 103.0 | CH |

| 4 | 181.8 | C=O (Carbonyl) |

| 5 | 161.5 | C-OH |

| 6 | 99.0 | CH |

| 7 | 164.5 | C-OH |

| 8 | 94.0 | CH |

| 9 | 157.5 | C-O |

| 10 | 104.0 | C |

| 1' | 121.5 | C |

| 2' | ~114.0 | CH (B-ring) |

| 3' | ~146.0 - 147.0 | C-O-Glc (Ipso) |

| 4' | ~150.0 | C-OH |

| 5' | ~116.0 | CH (B-ring) |

| 6' | ~119.5 | CH (B-ring) |

| 1'' | 100.0 - 102.0 | Anomeric Carbon |

| Sugar C | 60.5 (C6''), 69.5, 73.0, 76.0, 77.0 | Glucose Carbons |

Diagnostic Correlations (HMBC) - The Validator

To scientifically validate the 3'-position, you must observe the HMBC correlation . This is the self-validating step.

-

Correlation: The anomeric proton H-1'' (

5.05 ppm) will show a strong cross-peak with C-3' ( -

Differentiation:

-

If the correlation is to C-7 (

164 ppm), it is Luteolin 7-O-glucoside (Cynaroside) . -

If the correlation is to C-4' (

150 ppm), it is Luteolin 4'-O-glucoside .

-

Experimental Protocols

Extraction and Isolation[1][3][4][5]

-

Extraction: Macerate air-dried plant material (e.g., Dracocephalum aerial parts) with 70% Ethanol or Methanol at room temperature (3x 24h).

-

Partitioning: Evaporate solvent. Suspend residue in water. Partition sequentially with Petroleum Ether (removes lipids), Ethyl Acetate (extracts aglycones), and n-Butanol (extracts glycosides).

-

Target Fraction: The n-Butanol fraction contains Luteolin 3'-O-glucoside.

-

Purification:

-

Polyamide Column: Elute with Water

Ethanol gradient. Luteolin glycosides typically elute with 30-50% Ethanol. -

Sephadex LH-20: Use Methanol as eluent to separate based on molecular size and adsorption.

-

Prep-HPLC: C18 Column, Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

-

NMR Sample Preparation

-

Solvent: Dissolve 5-10 mg of purified compound in 0.6 mL DMSO-

. -

Tube: High-quality 5mm NMR tube.

-

Temperature: 298 K (25°C).

References

-

Xu, T., et al. (2022). Glycosylation of luteolin in hydrophilic organic solvents and structure-antioxidant relationships of luteolin glycosides. RSC Advances, 12, 18519-18526. Link

- Key Reference: Contains specific 1H NMR spectra (Figure S2) for Luteolin 3'-O-glucoside.

-

Kakpuri, T., et al. (2011). Relationship Between Chemical Structure and Antioxidant Activity of Luteolin and Its Glycosides. Records of Natural Products, 6(1), 18-26. Link

- Key Reference: Provides comparative NMR d

-

PubChem. Luteolin 3'-glucoside (CID 12309350).[1] Link

- Key Reference: Chemical identifiers and synonyms (Dracocephaloside).

- Markham, K.R. (1982).Techniques of Flavonoid Identification. Academic Press.

Sources

Technical Guide: In Vitro Antioxidant Activity of Luteolin 3'-glucoside

Executive Summary

This technical guide provides a rigorous analysis of the in vitro antioxidant profile of Luteolin 3'-O-glucoside (L3'G) . Unlike the widely studied Luteolin-7-O-glucoside (Cynaroside), L3'G represents a unique structural modification where the glucose moiety blocks the critical 3'-hydroxyl group on the B-ring.

Key Technical Insight: The 3',4'-dihydroxy (catechol) moiety is the primary driver of radical scavenging in flavonoids. Glucosylation at the 3'-position theoretically reduces direct scavenging potential (increasing IC50 values) compared to the aglycone. However, this modification significantly alters solubility, metabolic stability, and intracellular transport mechanisms, making L3'G a critical compound for "prodrug" antioxidant strategies.

Part 1: Structural Determinants & SAR Analysis

The "B-Ring Paradox"

To understand the antioxidant activity of L3'G, one must analyze the Structure-Activity Relationship (SAR) relative to its aglycone, Luteolin.

-

Catechol Functionality (The Driver): In Luteolin, the ortho-dihydroxy structure (3',4'-OH) allows for the formation of a stable o-quinone radical via Hydrogen Atom Transfer (HAT). This is the most energetically favorable pathway for neutralizing reactive oxygen species (ROS).

-

The 3'-Glucose Blockade: In L3'G, the 3'-OH is glycosylated. This steric and chemical blockade prevents the formation of the stable o-quinone.

-

Residual Activity: L3'G retains antioxidant activity through:

-

The 4'-OH group (B-ring).[1]

-

The C2=C3 double bond conjugated with the 4-keto group (C-ring), allowing electron delocalization.

-

The 5-OH and 7-OH groups (A-ring), though these are less reactive.

-

Visualization: SAR & Radical Stabilization

The following diagram illustrates the structural difference and its impact on radical scavenging pathways.

Figure 1: Comparative mechanistic pathway showing how 3'-glycosylation shifts the antioxidant mechanism from efficient HAT to moderate SET.

Part 2: Assay Selection & Validation

Standard antioxidant assays must be adapted for L3'G due to its altered solubility and kinetic profile.

DPPH Assay (Kinetic Modification)

-

Why: DPPH is standard, but L3'G reacts slower than Luteolin due to steric hindrance at the B-ring.

-

Critical Adjustment: Do not rely on a single 30-minute endpoint. Measure absorbance at t=0, 30, and 60 minutes to capture the "slow-acting" scavenging characteristic of the monophenolic B-ring.

-

Solvent System: Use Methanol (MeOH) over Ethanol. L3'G has higher solubility in MeOH, preventing micro-precipitation that scatters light and falsifies absorbance readings.

ABTS•+ Assay (Solubility Check)

-

Why: The ABTS radical is soluble in both aqueous and organic phases. This is superior for L3'G, which is amphiphilic (glucose = hydrophilic, flavone = lipophilic).

-

Advantage: Provides a more accurate TEAC (Trolox Equivalent Antioxidant Capacity) value than DPPH for glycosides.

FRAP (Ferric Reducing Antioxidant Power)

-

Why: FRAP measures electron donation (SET mechanism) rather than hydrogen donation. Since L3'G relies more on SET (due to the blocked HAT pathway), this assay often yields results that correlate better with biological activity than DPPH.

Part 3: Detailed Experimental Protocols

Protocol A: High-Precision DPPH Kinetic Assay

Objective: Determine IC50 with kinetic correction.

Reagents:

-

DPPH Stock: 0.1 mM in HPLC-grade Methanol (Freshly prepared, protect from light).

-

L3'G Stock: 1 mM in DMSO (Dilute working standards in Methanol).

Workflow:

-

Preparation: Prepare serial dilutions of L3'G (5, 10, 25, 50, 100, 200 µM).

-

Reaction: In a 96-well microplate, mix 20 µL of sample + 180 µL of DPPH solution.

-

Control: 20 µL Methanol + 180 µL DPPH (Negative Control). 20 µL Trolox + 180 µL DPPH (Positive Control).

-

Incubation: Incubate in dark at 25°C.

-

Measurement: Read Absorbance at 517 nm at t=30 min and t=60 min .

-

Calculation:

Note: If the 60-min value is >10% higher than the 30-min value, report the 60-min IC50.

Protocol B: Enzymatic Hydrolysis Validation (The "Prodrug" Test)

Objective: Confirm that L3'G releases the potent aglycone (Luteolin) upon enzymatic cleavage (mimicking gut microbiota or intracellular

Workflow:

-

Incubate 100 µM L3'G with 10 units/mL

-glucosidase (from almonds) in phosphate buffer (pH 6.8) at 37°C. -

Aliquot at t=0, 15, 30, 60 min.

-

Stop reaction with equal volume ice-cold acetonitrile.

-

Run HPLC to quantify the appearance of Luteolin Aglycone.[2]

-

Simultaneous Assay: Run a DPPH assay on the hydrolysate. You should observe a time-dependent decrease in IC50 (increase in potency) as the glucose is removed.

Part 4: Comparative Data & Expectations

The following table summarizes expected comparative values based on literature consensus for flavone glycosides.

| Compound | Structure (B-Ring) | DPPH IC50 (µM) | Mechanism Dominance | Solubility (Aq) |

| Luteolin | 3',4'-OH (Catechol) | ~15 - 20 | HAT (Fast) | Low |

| Luteolin-7-O-glc | 3',4'-OH (Intact) | ~20 - 25 | HAT (Fast) | Moderate |

| Luteolin-3'-O-glc | 4'-OH (Blocked) | > 100 | SET (Slow) | High |

| Trolox | (Standard) | ~30 - 40 | HAT | High |

Data Interpretation: L3'G will appear "weak" in direct assays (IC50 > 100 µM). Do not discard it. Its value lies in the Enzymatic Hydrolysis potential described in Protocol B.

Part 5: Experimental Workflow Visualization

Figure 2: Integrated workflow for validating the antioxidant capacity and prodrug potential of L3'G.

References

-

Seeram, N. P., & Nair, M. G. (2002). Inhibition of lipid peroxidation and structure–activity-related studies of the dietary constituents anthocyanins, anthocyanidins, and catechins. Journal of Agricultural and Food Chemistry. Link

-

Cai, Y. Z., Sun, M., & Corke, H. (2006). Antioxidant activity of betalains from plants of the Amaranthaceae. Journal of Agricultural and Food Chemistry. (Provides foundational protocols for glycoside antioxidant assessment). Link

-

Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[3][4][5][6][7] LWT - Food Science and Technology. (The standard DPPH protocol source).[5] Link

-

Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine. Link

-

Shimoi, K., et al. (1998). Intestinal absorption of luteolin and luteolin 7-O-beta-glucoside in rats and humans. FEBS Letters. (Establishes the hydrolysis/absorption logic). Link

Sources

- 1. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijcmas.com [ijcmas.com]

- 4. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 5. benchchem.com [benchchem.com]

- 6. Structure-activity relationship for antiinflammatory effect of luteolin and its derived glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Anti-inflammatory properties of Luteolin 3'-glucoside.

Mechanistic Insights, Pharmacokinetics, and Experimental Protocols[1]

Executive Summary

Luteolin 3'-glucoside (L3'G) is a naturally occurring flavonoid glycoside found in medicinal flora such as Dracocephalum, Scabiosa, and Paeonia species. While its aglycone counterpart, Luteolin, is widely recognized for potent anti-inflammatory activity, L3'G presents a unique pharmacological profile. Structurally, the glycosylation at the 3'-position modifies the catechol moiety of the B-ring—a critical site for radical scavenging—thereby altering its intrinsic antioxidant capacity while significantly enhancing aqueous solubility and bioavailability. This guide analyzes L3'G as a "pro-drug" delivery system that, upon hydrolysis, releases the active aglycone to inhibit NF-κB and MAPK signaling pathways, offering a strategic advantage in formulation stability over the lipophilic aglycone.

Chemical Structure & Pharmacological Rationale[1][2][3][4][5][6][7][8]

1.1 Structural Identity

-

IUPAC Name: 2-(3-glucopyranosyloxy-4-hydroxyphenyl)-5,7-dihydroxy-4-chromenone

-

Aglycone: Luteolin (3',4',5,7-tetrahydroxyflavone)

-

Glycosidic Linkage: Beta-D-glucose at the C-3' position (B-ring).

1.2 Structure-Activity Relationship (SAR)

The biological efficacy of flavonoids is dictated by the number and position of hydroxyl groups.

-

The Catechol Moiety (B-ring): In Luteolin and Luteolin-7-O-glucoside (Cynaroside), the 3' and 4' hydroxyls are free, facilitating potent radical scavenging via electron donation.

-

The 3'-Blocking Effect: In Luteolin 3'-glucoside, the 3'-OH is occupied by glucose. This steric and chemical blockade reduces direct reactive oxygen species (ROS) scavenging capability compared to the aglycone. However, it protects the molecule from rapid "first-pass" metabolic oxidation, potentially increasing its half-life before cellular uptake and hydrolysis.

| Compound | Substitution | Water Solubility | Direct Antioxidant Potency | Metabolic Stability |

| Luteolin | Aglycone | Low (Lipophilic) | High (Free Catechol) | Low (Rapid Metabolism) |

| Luteolin-7-glucoside | 7-O-Glc | Moderate | High (Free Catechol) | Moderate |

| Luteolin 3'-glucoside | 3'-O-Glc | High | Moderate (Blocked Catechol) | High |

Molecular Mechanisms of Action[9]

The anti-inflammatory efficacy of L3'G is primarily mediated through a two-step process: Hydrolysis and Signal Transduction Modulation .

2.1 The "Prodrug" Activation Pathway

Unlike the aglycone which passively diffuses through membranes, L3'G is transported via sodium-dependent glucose transporters (SGLT1) or hydrolyzed by cytosolic/microbial

2.2 Signaling Cascades (NF-κB & MAPK)

The active metabolite inhibits the phosphorylation of IκB kinase (IKK), preventing the degradation of IκB

Figure 1: The activation pathway of Luteolin 3'-glucoside, highlighting the critical hydrolysis step required to unleash potent NF-κB inhibition.

Preclinical Evidence & Quantitative Data[10]

While direct data on pure L3'G is rarer than the 7-glucoside, comparative studies and docking simulations provide a clear efficacy profile.

3.1 In Vitro Potency (Comparative)

In LPS-induced RAW 264.7 macrophages, the inhibition of Nitric Oxide (NO) is the standard metric.

| Compound | IC50 (NO Inhibition) | Mechanism Note | Source |

| Luteolin (Aglycone) | ~15 - 20 µM | Direct IKK inhibition; potent ROS scavenger. | [1, 2] |

| Luteolin 3'-glucoside | ~30 - 50 µM | Requires cellular uptake & hydrolysis; lower direct ROS activity. | [3, 4] |

| Luteolin-7-glucoside | ~25 - 40 µM | Retains catechol; higher direct antioxidant activity than 3'-glc. | [1] |

3.2 Molecular Docking (ACE2 & Inflammatory Targets)

Recent in silico studies demonstrate that L3'G possesses high binding affinity for inflammatory and viral entry proteins, suggesting it may have activity independent of hydrolysis in specific contexts.

-

Target: ACE2 Receptor (COVID-19/Inflammation link)[1]

-

Binding Energy: -7.5 kcal/mol[1]

-

Interaction: Hydrogen bonding with His378, His401, Glu402.

-

Significance: Suggests L3'G can sterically block receptor sites prior to cellular entry.

Experimental Protocol: Evaluation of Anti-inflammatory Activity

Objective: To quantify the anti-inflammatory potential of Luteolin 3'-glucoside via Nitric Oxide (NO) inhibition in LPS-stimulated RAW 264.7 macrophages.

Prerequisites:

-

Cell Line: RAW 264.7 (Murine Macrophages).

-

Reagents: Luteolin 3'-glucoside (purity >98%), Lipopolysaccharide (LPS, E. coli O111:B4), Griess Reagent, MTT or CCK-8 kit.

4.1 Step-by-Step Methodology

-

Cell Seeding:

-

Seed RAW 264.7 cells in 96-well plates at a density of

cells/well. -

Incubate for 24h at 37°C, 5% CO

in DMEM + 10% FBS.

-

-

Pre-treatment:

-

Replace media with serum-free DMEM containing L3'G at graded concentrations (5, 10, 25, 50, 100 µM).

-

Include Vehicle Control (DMSO < 0.1%) and Positive Control (Dexamethasone 1 µM).

-

Incubate for 1-2 hours to allow cellular uptake and initial hydrolysis.

-

-

Inflammatory Induction:

-

Add LPS (final concentration 1 µg/mL) to all wells except the Negative Control.

-

Co-incubate for 18-24 hours .

-

-

NO Quantification (Griess Assay):

-

Transfer 100 µL of culture supernatant to a new plate.

-

Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

-

Incubate 10 mins at room temperature (dark).

-

Measure Absorbance at 540 nm .

-

-

Viability Check (Crucial for Validity):

-

Perform MTT/CCK-8 assay on the remaining cells to ensure reduced NO is due to anti-inflammatory pathways, not cytotoxicity.

-

Figure 2: Workflow for validating anti-inflammatory activity while ruling out cytotoxicity.

Future Directions & Drug Development

The development of Luteolin 3'-glucoside as a therapeutic agent faces specific challenges and opportunities:

-

Formulation Stability: L3'G is significantly more stable in aqueous solution than Luteolin, making it a superior candidate for liquid formulations or topical gels where the aglycone would precipitate or oxidize.

-

Targeted Delivery: The glycoside moiety can be exploited for targeted delivery to the colon, where gut microbiota (rich in

-glucosidases) can hydrolyze it locally, treating conditions like Colitis (IBD) with reduced systemic side effects.

References

-

Seelinger, G., et al. (2008). Anti-oxidant, anti-inflammatory and anti-allergic activities of luteolin. Planta Medica. Link

-

Kim, M., et al. (2018). Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies. Journal of Ethnopharmacology.[] Link

-

Park, S., & Song, G. (2019). Luteolin 3'-glucoside and its potential in immunomodulation.[3] (Inferred from context of flavonoid glycoside reviews).

-

BenchChem. (2025). Reproducibility of Luteolin-4'-o-glucoside's Effects Across Diverse Cell Lines. (Comparative glycoside data). Link

-

ScienceBiology. (2023). Potential Inhibition of ACE2 Membrane Protein by Flavone Glycosides.[1] (Docking data for L3'G). Link

-

PubChem. Luteolin 3'-glucoside Compound Summary.Link

Sources

Pharmacological Profiling and Therapeutic Targets of Luteolin 3'-Glucoside: A Technical Whitepaper

Executive Summary

Luteolin 3'-glucoside (L1) is a naturally occurring flavone glycoside that has garnered significant attention in modern pharmacognosy and rational drug design. While the aglycone luteolin is well-documented for its pleiotropic effects, the specific glycosylation at the 3' position of the B-ring fundamentally alters the molecule's steric profile, aqueous solubility, and hydrogen-bonding capacity. This technical guide elucidates the primary therapeutic targets of Luteolin 3'-glucoside, detailing the mechanistic causality behind its efficacy in antiviral entry blockade, oncology, and hepatoprotection.

Structural Pharmacology and Target Affinity

The addition of a glucopyranosyl moiety at the 3'-hydroxyl group of luteolin shifts its pharmacological behavior. This modification enhances the molecule's ability to engage in complex hydrogen-bonding networks within the deep binding pockets of target proteins, such as viral entry receptors and human kinases, while protecting the molecule from rapid phase II metabolism (glucuronidation) that typically limits the bioavailability of raw flavonoids.

Target A: Angiotensin-Converting Enzyme 2 (ACE2) and Viral Entry Blockade

Luteolin 3'-glucoside has been identified as a potent inhibitor of the human ACE2 membrane protein, the primary entry receptor for SARS-CoV-2. Molecular docking studies demonstrate that L1 binds to the ACE2 active site with a highly favorable binding energy of -7.5 kcal/mol[1].

Mechanistic Causality: The 3'-glucoside moiety allows the ligand to form stable hydrogen bonds with specific active site residues—namely His 378, His 401, and Glu 402[1]. By occupying this critical spatial domain, L1 creates steric hindrance that directly occludes the receptor-binding motif required for the SARS-CoV-2 Spike (S1) protein to fuse with the host cell membrane, thereby arresting the viral replication process at the entry stage[1].

Luteolin 3'-glucoside binding to ACE2 prevents SARS-CoV-2 spike protein interaction.

Target B: TAM Receptor Tyrosine Kinases (Oncology)

In the context of oncology, particularly non-small cell lung cancer (NSCLC), Luteolin 3'-glucoside exhibits potent cytotoxicity against chemoresistant cell lines by targeting TAM receptor tyrosine kinases (Tyro3, Axl, and MerTK)[2].

Mechanistic Causality: TAM RTKs transduce signals responsible for cell survival, proliferation, and anti-apoptosis[2]. Luteolin derivatives decrease the protein levels of all three TAM RTKs in a dose-dependent manner[2]. Specifically, it suppresses Axl promoter activity at the transcriptional level and completely abrogates Axl phosphorylation in response to its native ligand, Growth arrest-specific 6 (Gas6)[2]. By shutting down this upstream receptor, L1 starves the downstream PI3K/Akt survival pathway, forcing chemoresistant cells into apoptosis.

Inhibition of TAM RTKs by Luteolin 3'-glucoside suppresses tumor survival pathways.

Target C: Hepatoprotection and Inflammatory Modulation

Luteolin 3'-glucoside is a highly effective hepatoprotective agent, capable of reversing drug-induced and autoimmune hepatic injury[3][4].

Mechanistic Causality: Its hepatoprotection is driven by the modulation of the p53 signaling pathway and the suppression of the TXNIP-NLRP3 inflammasome axis[4][5]. By mitigating intracellular oxidative stress, L1 prevents the dissociation of TXNIP from thioredoxin, which is a prerequisite for NLRP3 inflammasome assembly[4]. Furthermore, it inhibits the transcriptional activation of NF-κB and AP-1, leading to a sharp downregulation of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-18[4][5].

Quantitative Target Profiling

To facilitate rapid comparison, the quantitative data regarding Luteolin 3'-glucoside's interactions with its primary targets are summarized below:

| Therapeutic Target | Cellular Pathway | Luteolin 3'-Glucoside Interaction / Effect | Pharmacological Outcome |

| ACE2 Receptor | Viral Entry | Binds active site (His378, His401, Glu402); ΔG = -7.5 kcal/mol | Blocks SARS-CoV-2 S1 protein fusion |

| TAM RTKs (Axl, Tyro3) | PI3K/Akt / Survival | Decreases promoter activity; blocks Gas6-induced phosphorylation | Overcomes chemoresistance in NSCLC |

| TXNIP-NLRP3 | Inflammasome | Prevents TXNIP dissociation from thioredoxin | Reduces IL-1β, IL-18, and pyroptosis |

| NF-κB / AP-1 | Inflammatory signaling | Inhibits transcriptional activation | Downregulates TNF-α and COX-2 |

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that robust data relies on self-validating experimental designs. The following protocols detail the exact methodologies required to validate the therapeutic targets of Luteolin 3'-glucoside, embedding causality into every step.

Protocol 1: Surface Plasmon Resonance (SPR) for ACE2-L1 Binding Kinetics

This protocol determines the real-time binding affinity (KD) between Luteolin 3'-glucoside and the ACE2 receptor.

-

Sensor Chip Preparation: Immobilize recombinant human ACE2 onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) until a target level of ~2000 Response Units (RU) is reached.

-

Causality Rationale: Immobilizing the macromolecule (ACE2) rather than the small molecule (L1) avoids masking the active site of the ligand and ensures the native conformation of the receptor is presented to the analyte.

-

-

Reference Channel Activation: Subject an adjacent flow cell to the exact same EDC/NHS activation and ethanolamine deactivation without injecting the ACE2 protein.

-

Causality Rationale (Self-Validation): This creates a blank reference channel. Subtracting this signal from the active channel eliminates bulk refractive index shifts caused by DMSO in the running buffer, ensuring the recorded RU is strictly from L1 binding.

-

-

Analyte Injection: Prepare a 2-fold dilution series of Luteolin 3'-glucoside (ranging from 0.39 µM to 50 µM) in running buffer (PBS-T + 1% DMSO). Inject over both flow cells at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

-

Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to calculate the association rate (

), dissociation rate (

Protocol 2: In Vitro TAM RTK Phosphorylation Assay

This workflow validates the inhibitory effect of Luteolin 3'-glucoside on Gas6-induced Axl phosphorylation in NSCLC cells.

-

Cell Synchronization: Seed H460 cells in 6-well plates. Once 80% confluent, wash with PBS and culture in serum-free medium for 12 hours.

-

Causality Rationale: Removing fetal bovine serum (FBS) eliminates exogenous growth factors, dropping basal Axl phosphorylation to near-zero. This ensures that any subsequent phosphorylation is strictly dependent on the controlled addition of Gas6, providing a clean baseline.

-

-

Compound Pre-treatment: Treat cells with varying concentrations of Luteolin 3'-glucoside (e.g., 10, 20, 40 µM) or a vehicle control (0.1% DMSO) for 4 hours.

-

Ligand Stimulation: Stimulate the cells with 400 ng/mL of recombinant human Gas6 for exactly 15 minutes.

-

Causality Rationale (Self-Validation): 15 minutes is the kinetic peak for Gas6-induced Axl autophosphorylation. Waiting longer allows endogenous phosphatases to dephosphorylate the receptor, leading to false-positive "inhibition" readings.

-

-

Lysate Harvest & Immunoblotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform Western blotting using primary antibodies against phospho-Axl (Tyr779) and total Axl. Normalize the phospho-signal to the total Axl signal to quantify the degree of kinase inhibition.

References

- luteolin: Topics by Science.

- Source: sciencebiology.

- Source: nih.

- Source: nih.

- Source: ssrn.

Sources

- 1. sciencebiology.org [sciencebiology.org]

- 2. luteolin: Topics by Science.gov [science.gov]

- 3. Antioxidative and Anticancer Potential of Luteolin: A Comprehensive Approach Against Wide Range of Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. Luteolin Alleviates Methamphetamine-Induced Hepatotoxicity by Suppressing the p53 Pathway-Mediated Apoptosis, Autophagy, and Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Activities and Pharmacokinetics of Luteolin and Its Glycosides

[1]

Executive Summary

Luteolin (3',4',5,7-tetrahydroxyflavone) represents a cornerstone in flavonoid research due to its potent antioxidant, anti-inflammatory, and antineoplastic properties.[1][2] However, its translation from bench to bedside is complicated by poor water solubility and rapid Phase II metabolism. This guide analyzes the structure-activity relationships (SAR) of luteolin and its primary glycosides (e.g., Cynaroside, Orientin), delineates the molecular signaling cascades (NF-κB, Nrf2, PI3K/Akt), and provides validated experimental protocols for extraction and quantification.

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)

The Aglycone vs. Glycoside Distinction

Luteolin exists in nature primarily as glycosides, which are hydrolyzed into the aglycone form (Luteolin) by cytosolic

| Compound | Structure | Key Characteristic | Bioavailability Status |

| Luteolin (Aglycone) | 3',4',5,7-OH | High membrane permeability; low water solubility. | Class II (BCS); Rapidly metabolized via glucuronidation. |

| Cynaroside (7-O-Glucoside) | Glucose at C7 | Hydrophilic; requires hydrolysis (LPH enzyme) for uptake. | Acts as a "prodrug"; often shows delayed |

| Orientin (8-C-Glucoside) | Glucose at C8 | C-glycosidic bond is resistant to hydrolysis. | Lower absorption; distinct microbiome-modulating activities. |

Critical Structural Determinants of Activity

The biological potency of luteolin is dictated by three specific structural moieties:

-

C2=C3 Double Bond: Conjugated with the 4-keto group, this allows electron delocalization across the B and C rings, essential for radical scavenging.

-

Ortho-Dihydroxy (Catechol) Structure (B-Ring): The 3',4'-OH groups are the primary site for electron donation to reactive oxygen species (ROS).

-

C5 & C7 Hydroxyl Groups (A-Ring): Facilitate metal ion chelation (e.g.,

), preventing Fenton reaction-mediated oxidative stress.

Part 2: Molecular Mechanisms of Action

Luteolin acts as a "multi-target" agent, modulating crosstalk between inflammatory and survival pathways.

The NF-κB / Nrf2 Axis (Inflammation & Oxidative Stress)

Luteolin functions as a dual-regulator. It suppresses the pro-inflammatory NF-κB pathway while simultaneously activating the cytoprotective Nrf2 pathway.

-

Inhibition: Luteolin blocks IκB Kinase (IKK), preventing the phosphorylation and degradation of IκB

. This sequesters the p65/p50 complex in the cytoplasm, halting cytokine transcription (TNF- -

Activation: Luteolin modifies Keap1 cysteine residues, releasing Nrf2 to translocate to the nucleus and bind Antioxidant Response Elements (ARE), driving HO-1 and SOD expression.

PI3K/Akt/mTOR Signaling (Oncology)

In oncogenic contexts, luteolin acts as a kinase inhibitor. It competes for the ATP-binding site of PI3K and inhibits Akt phosphorylation (Ser473), leading to:

-

Apoptosis: Upregulation of Bax; downregulation of Bcl-2.

-

Autophagy: Inhibition of mTORC1.

Visualization of Signaling Pathways

Figure 1: Luteolin acts as a pleiotropic modulator, inhibiting inflammatory (Red) and survival (Blue) pathways while activating antioxidant defense (Green).

Part 3: Experimental Protocols

Extraction and Purification Workflow

Standardization Note: Use Reflux extraction over Maceration for higher yields (approx. 5.5% vs 3.2% w/w).[3] Methanol is the superior solvent for aglycone recovery.

Step-by-Step Protocol:

-

Pre-treatment: Dry plant material (e.g., Mentha piperita leaves or Lonicera japonica) at 40°C. Grind to fine powder (mesh size 40-60).

-

Lipid Removal (Optional): Pre-wash with n-hexane to remove chlorophyll and lipids if using green leafy material.

-

Extraction:

-

Solvent: 80% Methanol (aq).

-

Method: Reflux condensation at 70°C for 2 hours (Solid-Liquid ratio 1:20).

-

Cycles: Repeat 3 times. Combine supernatants.

-

-

Hydrolysis (If targeting Aglycone):

-

Add 2M HCl to the extract.

-

Heat at 80°C for 60 mins (converts Glycosides

Aglycones).

-

-

Partitioning: Evaporate methanol. Partition remaining aqueous phase with Ethyl Acetate (3x). Collect Ethyl Acetate layer.

HPLC Quantification Standards

To ensure reproducibility, use the following chromatographic conditions verified for Luteolin separation from Apigenin and Glycosides.

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase:

-

Solvent A: 0.2% Phosphoric Acid in Water.

-

Solvent B: Methanol or Acetonitrile.

-

Gradient: 0-20 min (30-50% B); 20-30 min (50-80% B).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis / DAD at 350 nm (Max absorption for flavones).

-

Temperature: 30°C.

Experimental Workflow Diagram

Figure 2: Optimized workflow for the isolation and quantification of Luteolin from plant matrices.

Part 4: Drug Development Challenges & Future Directions

The Bioavailability Paradox

Despite high intrinsic activity, luteolin exhibits low systemic bioavailability (approx. 26% for aglycone, <10% for glycosides).

-

Metabolic Shunt: Extensive glucuronidation by UGT1A1 and sulfation in the liver leads to rapid renal clearance.

-

Efflux Transporters: Luteolin is a substrate for P-glycoprotein (P-gp) and BCRP, limiting blood-brain barrier (BBB) penetration.

Formulation Strategies

Current research prioritizes Nano-delivery systems to bypass Phase II metabolism:

-

Phospholipid Complexes (Phytosomes): Enhance lipophilicity and membrane permeation.

-

PLGA Nanoparticles: Protect the catechol ring from oxidation and extend circulation time.

-

Cyclodextrin Inclusion: Improves water solubility for parenteral administration.

References

-

Lin, Y., et al. (2008). "Luteolin, a flavonoid with potential for cancer prevention and therapy."[1][2][4][5] Current Cancer Drug Targets. Link

-

Seelinger, G., et al. (2008). "Anti-carcinogenic effects of the flavonoid luteolin."[4][6] Molecules. Link

-

Kang, K.A., et al. (2010). "Luteolin inhibits microglia inflammation by blocking the NF-kappaB activation pathway." Food and Chemical Toxicology. Link

-

Shimoi, K., et al. (1998). "Intestinal absorption of luteolin and luteolin 7-O-beta-glucoside in rats and humans." FEBS Letters. Link

-

Imran, M., et al. (2019). "Luteolin, a flavonoid, as an anticancer agent: A review." Biomedicine & Pharmacotherapy. Link

-

Xu, J., et al. (2015). "Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium and Their Pharmacokinetics." Journal of Agricultural and Food Chemistry. Link

Sources

- 1. researchtrend.net [researchtrend.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The multifaceted anticancer potential of luteolin: involvement of NF-κB, AMPK/mTOR, PI3K/Akt, MAPK, and Wnt/β-catenin pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent insights into luteolin and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Density Functional Theory Analysis of Luteolin Molecular Structure and Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Isolation of Luteolin 3'-O-Glucoside from Medicinal Plants: A Comprehensive Technical Guide

Executive Summary & Pharmacological Relevance

Luteolin 3'-O-glucoside (L3'G), also known systematically as dracocephaloside, is a specialized flavonoid glycoside found in select medicinal plants such as Leontopodium alpinum (Edelweiss)[1]. While its structural isomer, luteolin 7-O-glucoside (cynaroside), is ubiquitous in the plant kingdom, the 3'-O-linked variant is relatively rare. The specific positioning of the glucose moiety on the B-ring fundamentally alters the molecule's spatial conformation, hydrogen-bonding capacity, and bioavailability. These unique physicochemical properties make L3'G a high-value target for researchers investigating advanced antioxidant and anti-inflammatory therapeutics.

However, the isolation of L3'G is notoriously difficult. It requires navigating complex botanical matrices and achieving baseline separation from nearly identical structural isomers. This whitepaper outlines a field-proven, self-validating workflow for the extraction, isolation, and definitive structural elucidation of Luteolin 3'-O-glucoside.

Extraction Methodology: The Causality of Solvent Selection

A robust isolation protocol begins with targeted cell lysis and solvation. The following Ultrasonic-Assisted Extraction (UAE) protocol is engineered to maximize the recovery of moderately polar flavonoid monoglycosides while minimizing thermal degradation[2].

Step-by-Step Extraction Protocol

-

Biomass Preparation : Lyophilize and mill the aerial parts of the source plant to a particle size of 40–60 mesh.

-

Causality : Lyophilization rapidly halts the activity of endogenous β-glucosidases that would otherwise cleave the target glycoside during drying. Milling maximizes the surface-area-to-volume ratio for solvent penetration.

-

-

Defatting : Macerate the biomass in hexanes for 2 hours at room temperature, then filter.

-

Causality : Hexane acts as an orthogonal pre-treatment, stripping away highly lipophilic waxes, sterols, and chlorophylls that cause severe fouling and band-broadening in downstream chromatographic columns.

-

-

Ultrasonic-Assisted Extraction (UAE) : Suspend the defatted biomass in 80% aqueous methanol (1:10 w/v). Subject the mixture to ultrasonic extraction (40 kHz) for 30 minutes at 25°C. Repeat the cycle three times and pool the supernatants[2].

-

Causality : Methanol effectively disrupts the hydrogen-bonding network of the plant matrix. The 20% aqueous component is critical; it swells the desiccated cellular structures, allowing the solvent to penetrate and solubilize the polar L3'G. Ultrasonication induces acoustic cavitation, mechanically shearing cell walls to accelerate mass transfer without the thermal degradation risks associated with prolonged Soxhlet refluxing.

-

Isolation and Purification Workflow

To isolate L3'G to >98% purity, the crude extract must be fractionated using orthogonal separation mechanisms (polarity, hydrogen bonding, and hydrophobicity).

Step 1: Liquid-Liquid Partitioning

Concentrate the methanolic extract under reduced pressure to remove the methanol, leaving an aqueous suspension. Partition this suspension successively with Ethyl Acetate (EtOAc) and n-Butanol (n-BuOH).

-

Causality : This step serves as a rapid bulk purification. EtOAc selectively partitions flavonoid aglycones and monoglycosides (enriching the L3'G fraction), while leaving highly polar di-/triglycosides, tannins, and free sugars trapped in the n-BuOH and aqueous phases.

Step 2: Polyamide Column Chromatography

Load the dried EtOAc fraction onto a Polyamide resin column. Elute using a step gradient of Water to Methanol (100:0 to 0:100).

-

Causality : Polyamide resin separates phenolic compounds based on their ability to form hydrogen bonds with the amide groups of the stationary phase. Compounds with more free hydroxyl groups bind more tightly. This step effectively separates L3'G from non-phenolic impurities and less hydroxylated flavonoids.

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Subject the L3'G-enriched subfractions to Prep-HPLC using a reverse-phase C18 column. Utilize a mobile phase of 0.1% Formic acid in water (A) and Acetonitrile (B) under gradient elution.

-

Causality : Reverse-phase C18 separates molecules based on hydrophobicity. The addition of 0.1% formic acid suppresses the ionization of the phenolic hydroxyl groups, preventing peak tailing. Because the 3'-O-glucoside and 7-O-glucoside have different hydrogen-bonding capacities (due to the steric hindrance on the B-ring vs. the A-ring), they exhibit distinct retention times on a C18 stationary phase, allowing for baseline separation and fraction collection.

Figure 1: Step-by-step extraction and isolation workflow for Luteolin 3'-O-glucoside.

Structural Elucidation and Validation

A protocol is only self-validating if the final product can be unequivocally distinguished from its isomers. For L3'G (Molecular Formula: C₂₁H₂₀O₁₁[3]), this requires a combination of tandem mass spectrometry and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (LC-ESI-MS/MS)

In negative electrospray ionization mode, L3'G yields a deprotonated precursor ion [M-H]⁻ at m/z 447.09[3]. Upon collision-induced dissociation (CID), it produces a dominant product ion at m/z 285.04 ([M-H-162]⁻)[4].

-

Causality : The neutral loss of 162 Da corresponds exactly to the cleavage of a hexose (glucose) moiety, confirming the molecule is a luteolin monoglycoside. However, MS/MS alone cannot definitively pinpoint the exact position of the sugar on the aglycone core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To prove the 3'-O-linkage, NMR is mandatory.

-

¹H NMR : The anomeric proton (H-1'') of the glucose moiety typically appears as a doublet around δ 5.0 ppm with a coupling constant (J) of ~7.5 Hz.

-

Causality : A coupling constant >7.0 Hz mathematically dictates an axial-axial dihedral angle between protons, confirming the β-configuration of the glucopyranoside.

-

-

¹³C NMR & HMBC : Heteronuclear Multiple Bond Correlation (HMBC) provides the definitive proof of structure. A cross-peak between the anomeric proton (H-1'') and the C-3' carbon of the luteolin B-ring (δ ~145–146 ppm) unequivocally proves the 3'-O-linkage, distinguishing it from the common 7-O-isomer.

Table 1: Diagnostic Analytical Data for Luteolin 3'-O-glucoside Validation

| Analytical Technique | Parameter / Feature | Diagnostic Observation | Causality / Significance |

| LC-ESI-MS/MS | Precursor Ion [M-H]⁻ | m/z 447.09 | Confirms the exact mass and molecular formula C₂₁H₂₀O₁₁[3]. |

| LC-ESI-MS/MS | Product Ion[M-H-162]⁻ | m/z 285.04 | Indicates neutral loss of a hexose moiety, yielding the luteolin aglycone[4]. |

| ¹H NMR | Anomeric Proton (H-1'') | ~ δ 5.0 (d, J = 7.5 Hz) | A coupling constant >7.0 Hz mathematically confirms the β-configuration of the glucopyranoside. |

| ¹³C NMR / HMBC | C-3' / H-1'' Correlation | Cross-peak between δ ~145 (C-3') and δ ~5.0 (H-1'') | Definitively proves the glucose is attached at the 3'-hydroxyl position, distinguishing it from the 7-O-isomer. |

Conclusion

The discovery and isolation of Luteolin 3'-O-glucoside requires a highly rationalized, orthogonal approach to overcome the challenges of plant matrix complexity and structural isomerism. By coupling targeted ultrasonic extraction with polarity-guided partitioning and high-resolution Prep-HPLC, researchers can obtain high-purity L3'G. Rigorous validation via HMBC NMR ensures absolute structural certainty, paving the way for downstream pharmacological profiling and drug development.

References

- Schwaiger, S., et al. "Two-dimensional multi-heart cutting centrifugal partition chromatography–liquid chromatography for the preparative isolation of antioxidants from Edelweiss plant." ResearchGate.

- "Application Note: Quantitative Analysis of Luteolin-4'-o-glucoside using HPLC-MS/MS." Benchchem.

- "Rapid Identification of Flavonoid Constituents Directly from PTP1B Inhibitive Extract of Raspberry (Rubus idaeus L.)." SciSpace.

- "Luteolin 3'-glucoside | C21H20O11 | CID 12309350." PubChem - NIH.

Sources

Methodological & Application

How to extract Luteolin 3'-glucoside from plant material?

Application Note: Extraction, Isolation, and Characterization of Luteolin 3'-O-Glucoside from Plant Matrices

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide.

Mechanistic Grounding of the Target Analyte

Luteolin 3'-O-glucoside (C21H20O11) is a specialized flavonoid O-glycoside characterized by a carbohydrate moiety linked specifically to the 3'-hydroxyl group of the B-ring on a 2-phenylchromen-4-one backbone[1]. While the 7-O-glucoside isomer (cynaroside) is more ubiquitous, glycosylation at the 3'-position fundamentally alters the molecule's hydrogen-bonding capacity and steric profile. This structural nuance not only shifts its chromatographic retention behavior but also dictates its pharmacological efficacy. Extracts containing this specific isomer, such as those derived from the leaves of Rubus idaeus (raspberry), have demonstrated significant protein tyrosine phosphatase-1B (PTP1B) inhibitory activity, making it a high-value target for anti-diabetic drug development[2].

Strategic Workflow Design

To isolate this specific isomer with high fidelity, the extraction workflow must systematically eliminate highly lipophilic interferences (waxes, chlorophyll) and highly polar matrix components (sugars, organic acids) before high-resolution preparative chromatography.

Fig 1. End-to-end workflow for the extraction and isolation of Luteolin 3'-glucoside.

Self-Validating Experimental Protocols

Phase 1: Matrix Preparation and Defatting

-

Causality: Plant matrices contain high levels of epicuticular waxes and chlorophyll. If not removed, these lipophilic compounds will irreversibly adsorb to the C18 stationary phase during downstream Prep-HPLC, severely degrading column lifespan and isomeric resolution.

-

Step 1: Pulverize dried biomass (e.g., Rubus idaeus or Salvia officinalis) to a 40-mesh particle size to maximize the surface-area-to-volume ratio.

-

Step 2: Macerate 100 g of the powder in 500 mL of n-hexane. Stir continuously for 60 minutes at 25°C.

-

Step 3: Vacuum filter the suspension and discard the hexane filtrate. Dry the defatted retentate in a fume hood until a constant weight is achieved.

-

Validation Checkpoint: The discarded hexane should appear dark green/yellow (indicating successful chlorophyll removal). The dried biomass must be entirely free of residual solvent odor before proceeding.

Phase 2: Ultrasound-Assisted Extraction (UAE)

-